molecular formula C12H12N2O3S2 B12457465 (6-Acetylamino-benzothiazol-2-ylsulfanyl)-acetic acid methyl ester CAS No. 207853-76-7

(6-Acetylamino-benzothiazol-2-ylsulfanyl)-acetic acid methyl ester

Katalognummer: B12457465
CAS-Nummer: 207853-76-7
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: TYXZJDHELRGQTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Acetylamino-benzothiazol-2-ylsulfanyl)-acetic acid methyl ester is a complex organic compound with a unique structure that combines a benzothiazole ring with an acetylamino group and a sulfanyl-acetic acid methyl ester moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Acetylamino-benzothiazol-2-ylsulfanyl)-acetic acid methyl ester typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the cyclization of 2-aminothiophenol with acetic anhydride to form 6-acetylaminobenzothiazole. This intermediate is then reacted with chloroacetic acid methyl ester in the presence of a base, such as sodium hydroxide, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(6-Acetylamino-benzothiazol-2-ylsulfanyl)-acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetylamino group can be reduced to an amino group using reducing agents such as lithium aluminum hydride.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Nitrated or halogenated benzothiazole derivatives

Wissenschaftliche Forschungsanwendungen

(6-Acetylamino-benzothiazol-2-ylsulfanyl)-acetic acid methyl ester has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of (6-Acetylamino-benzothiazol-2-ylsulfanyl)-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (6-Amino-benzothiazol-2-ylsulfanyl)-acetic acid methyl ester
  • (6-Acetylamino-benzothiazol-2-ylsulfanyl)-propionic acid methyl ester
  • (6-Acetylamino-benzothiazol-2-ylsulfanyl)-acetic acid ethyl ester

Uniqueness

(6-Acetylamino-benzothiazol-2-ylsulfanyl)-acetic acid methyl ester is unique due to the presence of both an acetylamino group and a sulfanyl-acetic acid methyl ester moiety, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

207853-76-7

Molekularformel

C12H12N2O3S2

Molekulargewicht

296.4 g/mol

IUPAC-Name

methyl 2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]acetate

InChI

InChI=1S/C12H12N2O3S2/c1-7(15)13-8-3-4-9-10(5-8)19-12(14-9)18-6-11(16)17-2/h3-5H,6H2,1-2H3,(H,13,15)

InChI-Schlüssel

TYXZJDHELRGQTC-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.